molecular formula C22H20Cl2O5 B11150370 ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11150370
M. Wt: 435.3 g/mol
InChI Key: CDZYSAZTFZIUDZ-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative designed for research applications. Coumarin-based compounds are extensively investigated in bioorganic chemistry and medicinal research due to their diverse biological activities . This particular compound features a 7-[(2,4-dichlorobenzyl)oxy] substitution, a modification known to be employed in the design of potent enzyme inhibitors for biochemical studies . Similar coumarin derivatives have shown potential as inhibitors for enzymes such as monoamine oxidase (MAO) and fatty acid amide hydrolase (FAAH) , making them valuable tools for probing neurological pathways and endocannabinoid signaling. The 4-methyl-2-oxo-2H-chromen core, functionalized with a propanoate side chain, provides a versatile scaffold for further chemical elaboration and structure-activity relationship (SAR) studies. Researchers are exploring these analogs for their potential research value in various areas, including enzyme inhibition and receptor modulation . The specific mechanism of action and research applications for this compound are subjects of ongoing scientific investigation and should be verified through targeted assays.

Properties

Molecular Formula

C22H20Cl2O5

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[7-[(2,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(23)10-19(14)24/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

CDZYSAZTFZIUDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC1=O)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction employs a phenol derivative and a β-keto ester under acidic conditions to yield coumarins. For ethyl 3-{7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (a critical intermediate), resorcinol (1,3-dihydroxybenzene) reacts with ethyl 3-oxohexanoate in concentrated sulfuric acid. The reaction proceeds via electrophilic substitution, cyclization, and lactonization:

Resorcinol+Ethyl 3-oxohexanoateH2SO4Ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate\text{Resorcinol} + \text{Ethyl 3-oxohexanoate} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate}

Key parameters:

  • Temperature : 80–100°C

  • Reaction time : 4–6 hours

  • Yield : ~60–70%

The propanoate side chain at the 3-position originates from the β-keto ester’s alkyl group, while the 4-methyl group arises from the ester’s α-substituent.

Knoevenagel Cyclization

Alternatively, substituted salicylaldehydes react with β-keto esters in the presence of a base (e.g., piperidine) to form chromenones. For instance, 5-hydroxy-2-hydroxybenzaldehyde and ethyl acetoacetate yield 7-hydroxy-4-methylcoumarin-2-one, which is further functionalized with a propanoate group via Michael addition.

Alkylation of the 7-Hydroxy Group

The second step introduces the 2,4-dichlorobenzyl moiety to the chromenone intermediate.

Nucleophilic Substitution

The 7-hydroxy group undergoes alkylation with 2,4-dichlorobenzyl bromide in acetone or dimethylformamide (DMF), using potassium carbonate as a base:

Intermediate+2,4-Dichlorobenzyl bromideK2CO3Ethyl 3-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-ylpropanoate\text{Intermediate} + \text{2,4-Dichlorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate}

Optimized conditions :

  • Molar ratio : 1:1.2 (intermediate to benzyl bromide)

  • Temperature : 60–80°C

  • Reaction time : 12–24 hours

  • Yield : 50–65%

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction time. A mixture of the intermediate, 2,4-dichlorobenzyl bromide, and K₂CO₃ in DMF achieves 90% conversion within 30 minutes at 100°C. This method enhances regioselectivity and minimizes side products.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol further enhances purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 5.22 (s, 2H, OCH₂), 4.12 (q, J = 7.1 Hz, 2H, COOCH₂), 2.98 (t, J = 7.5 Hz, 2H, CH₂), 2.58 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactone).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Advantages
Pechmann CondensationH₂SO₄, 80°C, 6h6595Simple setup, high scalability
Microwave AlkylationDMF, 100°C, 30min9098Rapid, energy-efficient

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at other hydroxy positions is minimized using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

  • Side Reactions : Over-alkylation is avoided by controlling the stoichiometry of benzyl bromide .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects on Lipophilicity :

  • The target compound’s 2,4-dichlorobenzyl group confers a high logP (~6.50), comparable to its 3-chlorobenzyl analog . In contrast, compounds with methoxy or nitro substituents (e.g., ) may exhibit lower logP due to polar functional groups.
  • The pentamethylbenzyloxy substituent () likely results in even higher hydrophobicity, though experimental data are lacking.

Steric bulk varies significantly: the pentamethylbenzyloxy group () could hinder molecular interactions, whereas smaller substituents like propoxy () improve membrane permeability.

Synthetic Accessibility :

  • Many analogs (e.g., ) are synthesized via esterification or etherification reactions using coupling agents like EDC●HCl and DMAP . The dichlorobenzyl group in the target compound may require selective protection/deprotection strategies due to its reactivity.

Biological Relevance :

  • Chlorinated benzyl ethers (target compound, ) are common in antimicrobial and antifungal agents, as seen in related pharmaceuticals like isoconazole nitrate .
  • Nitro groups () are often associated with prodrug activation or redox-mediated cytotoxicity.

Biological Activity

Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory , antioxidant , and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20Cl2O5C_{22}H_{20}Cl_2O_5. The presence of a coumarin core, characterized by a fused benzene and pyrone ring, along with various substituents, enhances its chemical properties and biological activity.

Structural Features

Feature Description
Core Structure Coumarin (chromen-2-one)
Substituents 2,4-Dichlorobenzyl ether group
Functional Groups Ethyl propanoate side chain

Anticancer Activity

Research indicates that derivatives of coumarin compounds often exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, this compound demonstrated an IC50 value of 15μM15\,\mu M, indicating potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In animal models of inflammation, administration of this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vivo Study: Inhibition of Inflammation

In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a reduction of edema by approximately 40%40\% compared to the control group .

Antioxidant Activity

Furthermore, this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in vitro.

Research Findings: Antioxidant Capacity

A study utilizing the DPPH assay revealed that this compound had an IC50 value of 30μM30\,\mu M, indicating significant free radical scavenging activity .

The biological activities of ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate are attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis. The compound interacts with key molecular targets such as:

  • Nuclear Factor kappa B (NF-kB) : Inhibition leads to reduced inflammation.
  • Cyclooxygenase (COX) : Decreased expression results in lower prostaglandin synthesis.
  • Reactive Oxygen Species (ROS) : Scavenging ROS mitigates oxidative stress.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the functionalization of the chromen-4-one core. For example, coupling 7-hydroxy-4-methylcoumarin with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) forms the ether linkage. Subsequent esterification or alkylation steps introduce the propanoate moiety. Reaction optimization includes controlling temperature (reflux conditions), solvent polarity, and catalyst selection (e.g., EDC·HCl and DMAP for carboxylate coupling) to achieve yields >80% .

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyls at δ 170–175 ppm) and HRMS for molecular ion validation. Advanced studies employ X-ray crystallography (using SHELXL for refinement) to resolve 3D conformation, particularly the dihedral angles between the chromen ring and dichlorobenzyl group .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer : Standard assays include:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells).
  • Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria.
    Results are benchmarked against structurally similar chromen derivatives (e.g., halogen-substituted analogs with enhanced activity) .

Advanced Research Questions

Q. How can reaction yields be optimized for the 2,4-dichlorobenzyl ether formation step?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen.
  • Catalyst tuning : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl chloride reactivity.
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of benzyl chloride).
    Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Meta-analysis : Compare IC₅₀ values of analogs (see Table 1) to identify structure-activity trends.

  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell passage number, serum-free media).

  • Computational validation : Molecular docking to assess binding affinity consistency across protein conformers (e.g., COX-2 PDB entries).

    Compound SubstituentsAnticancer IC₅₀ (μM)Anti-inflammatory IC₅₀ (μM)Reference
    7-(2,4-Dichlorobenzyloxy)-4-methyl12.5 ± 1.28.7 ± 0.9
    7-(3-Trifluoromethylbenzyloxy)8.9 ± 0.715.3 ± 1.4
    7-(4-Methoxyphenoxy)>5022.1 ± 2.1

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like EGFR or NF-κB. Key parameters include:

  • Lipophilicity : LogP calculations (e.g., 3.5–4.1 for dichlorobenzyl derivatives) correlate with membrane permeability.
  • Electrostatic complementarity : Charge distribution maps align with catalytic pockets (e.g., COX-2’s hydrophobic channel).
    Validation via QSAR models links substituent electronegativity (e.g., Cl vs. CF₃) to activity .

Q. What strategies confirm the compound’s three-dimensional conformation in solution vs. solid state?

  • Methodological Answer :

  • Solid-state : X-ray crystallography (SHELXL-refined) resolves crystal packing and torsion angles.
  • Solution-state : NOESY NMR detects through-space correlations (e.g., coupling between dichlorobenzyl and chromen protons).
    Discrepancies arise from solvent polarity effects on conformational flexibility, requiring DFT calculations (B3LYP/6-31G*) to model energy-minimized structures .

Q. How can researchers validate target engagement in cellular assays?

  • Methodological Answer :

  • Chemical proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding partners.
  • Gene knockout : CRISPR/Cas9-mediated deletion of suspected targets (e.g., COX-2) to assess activity loss.
  • Fluorescence polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) .

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